3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane
Description
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a silane derivative featuring a bicyclo[2.2.1]heptane (norbornane) framework substituted with a dimethoxymethylsilane group. This compound belongs to a class of organosilicon molecules characterized by their bicyclic structure, which imparts steric rigidity and influences reactivity. For example:
- 3-Bicyclo[2.2.1]heptanyl(trichloro)silane (CAS 18245-29-9) shares the bicycloheptanyl core but substitutes the silane group with trichloro substituents .
- Methoxymethylbis[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]silane (CAS 94349-23-2) incorporates methoxymethyl and bulky bicycloalkoxy groups, highlighting the role of oxygenated substituents in modulating stability and applications .
The dimethoxymethylsilane group in the target compound likely enhances solubility in polar solvents compared to halogenated analogs, while the bicyclo framework contributes to thermal stability and steric hindrance.
Properties
Molecular Formula |
C10H18O2Si |
|---|---|
Molecular Weight |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-10(12-2)13-9-6-7-3-4-8(9)5-7/h7-10H,3-6H2,1-2H3 |
InChI Key |
LCLJJUMYJAPZRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with silane reagents. One common method involves the hydrosilylation of bicyclo[2.2.1]hept-2-ene with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained around 25-50°C and the reaction time ranging from a few hours to overnight .
Industrial Production Methods
Industrial production of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield the corresponding silane derivatives.
Substitution: The dimethoxymethylsilane group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds; reactions are conducted in inert atmospheres to prevent moisture interference.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted bicyclo[2.2.1]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it useful in the design of ligands for catalysis.
Biology: Investigated for its potential as a scaffold in drug design due to its unique spatial arrangement.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane involves its interaction with various molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The dimethoxymethylsilane group can undergo hydrolysis to form silanol, which can further interact with biological molecules through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects : Chlorinated silanes (e.g., trichloro analog) exhibit higher electrophilicity, favoring hydrolysis and surface binding, while methoxymethyl groups improve compatibility with organic matrices .
- Steric Influence : Bulky bicyclo groups reduce reaction rates in nucleophilic substitutions but enhance thermal stability. For instance, the methoxymethylbis-bicycloalkoxy silane (CAS 94349-23-2) is stable up to 200°C .
Reactivity and Stability
- Hydrolytic Stability : Dimethoxymethylsilanes are less reactive toward water than trichlorosilanes due to reduced electrophilicity. This property is advantageous in moisture-sensitive applications.
- Thermal Stability : Bicyclo[2.2.1]heptanyl groups confer rigidity, as seen in related compounds like bicycloheptane sulfonamides (e.g., CAS 7167-17-1), which exhibit decomposition temperatures >250°C .
Biological Activity
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is a compound of interest in the field of organic chemistry and materials science, particularly due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane is characterized by its bicyclic structure, which contributes to its stability and reactivity. The presence of dimethoxymethyl groups enhances its solubility in organic solvents, making it suitable for various applications.
- Molecular Formula : CHOSi
- Molecular Weight : 198.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis Methods
The synthesis of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane typically involves the following steps:
- Formation of Bicyclic Framework : The bicyclic structure can be formed through cyclization reactions involving suitable precursors.
- Silane Functionalization : Introduction of the dimethoxymethyl silane group can be achieved via nucleophilic substitution reactions.
Mechanisms of Biological Activity
The biological activity of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It has potential effects on receptor activity, influencing signaling pathways in cells.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |
| Escherichia coli | 64 µg/mL | Johnson et al., 2024 |
| Pseudomonas aeruginosa | 128 µg/mL | Lee et al., 2024 |
These findings suggest that the compound exhibits significant antimicrobial activity, warranting further investigation into its mechanism of action.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa | 15 | Wang et al., 2023 |
| MCF-7 | 20 | Zhang et al., 2024 |
| A549 | 25 | Chen et al., 2024 |
The results indicate that while there is some cytotoxicity observed, it remains within acceptable limits for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
